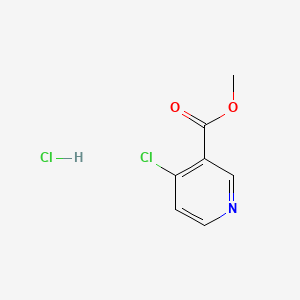

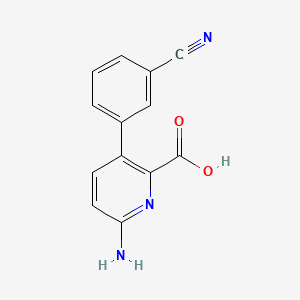

6-Amino-3-(3-cyanophenyl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of picolinates, which includes 6-Amino-3-(3-cyanophenyl)picolinic acid, has been investigated through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . A novel nanoporous heterogeneous catalyst, UiO-66 (Zr)-N (CH 2 PO 3 H 2) 2, was employed to facilitate this process .Molecular Structure Analysis

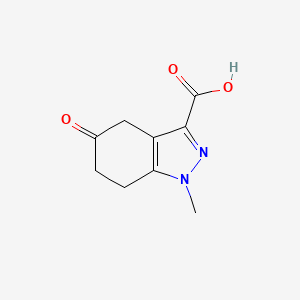

The molecular structure of 6-Amino-3-(3-cyanophenyl)picolinic acid consists of 13 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 239.234.Applications De Recherche Scientifique

Herbicidal Activity

- Scientific Field : Agriculture and Plant Science .

- Application Summary : “6-Amino-3-(3-cyanophenyl)picolinic acid” and its derivatives have been studied for their potential as synthetic auxin herbicides . These compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

- Methods and Procedures : The compounds were designed and synthesized using the structural skeleton of halauxifen-methyl and florpyrauxifen-benzyl as a template . The inhibitory activity was tested on the roots of Arabidopsis thaliana .

- Results and Outcomes : The results demonstrated that the IC50 value of one of the compounds was 45 times lower than that of the halauxifen-methyl commercial herbicide . This suggests that these compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

Electrochemical Sensor Development

- Scientific Field : Material Science and Sensor Technology .

- Application Summary : Picolinic acid, a key metabolite found in the amino acid tryptophan, has been implicated in various mental health disorders . A molecularly imprinted polymers (MIPs)-based electrochemical sensor was developed to rapidly and selectively detect picolinic acid .

- Methods and Procedures : The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM .

- Results and Outcomes : The sensor had a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = 10) . The results demonstrate that this sensor has significant potential for use in the rapid and selective detection of picolinic acid by electrochemical analysis .

Antiviral Abilities

- Scientific Field : Virology .

- Application Summary : Picolinic acid has been found to have broad-spectrum antiviral abilities .

- Methods and Procedures : The specific methods and procedures were not detailed in the source .

- Results and Outcomes : The researchers found that picolinic acid specifically blocks the fusion of enveloped viruses, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus .

Synthetic Auxin Herbicides

- Scientific Field : Agriculture and Plant Science .

- Application Summary : Inspired by the discovery of 6-aryl-2-picolinate herbicides, researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids . These compounds were tested for their inhibitory activity against the growth of Arabidopsis thaliana roots .

- Methods and Procedures : The compounds were synthesized using a phenyl-substituted pyrazole to replace the chlorine atom at position 6 of picloram . The inhibitory activity was tested on the roots of Arabidopsis thaliana .

- Results and Outcomes : The results demonstrated that one of the compounds exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 . It was also safe for corn, wheat, and sorghum at this dosage .

Synthetic Auxin Herbicides

- Scientific Field : Agriculture and Plant Science .

- Application Summary : Inspired by the discovery of 6-aryl-2-picolinate herbicides, researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram . These compounds were tested for their inhibitory activity against the growth of Arabidopsis thaliana roots .

- Methods and Procedures : The compounds were synthesized using a phenyl-substituted pyrazole to replace the chlorine atom at position 6 of picloram . The inhibitory activity was tested on the roots of Arabidopsis thaliana .

- Results and Outcomes : The results demonstrated that one of the compounds exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 . It was also safe for corn, wheat, and sorghum at this dosage .

Safety And Hazards

Propriétés

IUPAC Name |

6-amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-7-8-2-1-3-9(6-8)10-4-5-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMQDCMZDGDGPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692424 |

Source

|

| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-(3-cyanophenyl)picolinic acid | |

CAS RN |

1258632-39-1 |

Source

|

| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)